PubChem Bioassay Screening Profile: Negative Selectivity Against CDC25B-CDK2 and HIV-1 TAR RNA Targets
In PubChem bioassays, 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one was tested and recorded as 'Inactive' in two orthogonal screening assays: AID 1259370 (Inhibitors of CDC25B-CDK2/CyclinA interaction) and AID 1259389 (HIV1_TAR FRET assay measuring displacement of FAM and TAMRA-labeled Tat peptide from HIV-1 TAR RNA) [1]. While specific IC50 values were not reported for this compound due to inactivity below the assay threshold, the negative result provides useful negative-selectivity information. By comparison, structurally related chromeno[2,3-d]pyrimidin-4-one derivatives in the ChEMBL database have shown activities spanning from nanomolar to micromolar ranges against various targets including BRD4 bromodomains and NF-κB, indicating that target engagement is highly dependent on the precise substitution pattern [2].
| Evidence Dimension | Bioassay activity outcome (CDC25B-CDK2/CyclinA interaction inhibition) |
|---|---|
| Target Compound Data | Inactive (AID 1259370) |
| Comparator Or Baseline | Class baseline: structurally related chromeno[2,3-d]pyrimidin-4-ones show IC50 values from 0.3 nM to >100 µM against BRD4, NF-κB, and other targets depending on substitution [2] |
| Quantified Difference | Not quantifiable for this specific target; absence of activity distinguishes this compound from active members of the class |
| Conditions | PubChem BioAssay AID 1259370: CDC25B-CDK2/CyclinA protein-protein interaction inhibition assay; AID 1259389: FRET-based HIV-1 TAR RNA Tat peptide displacement assay |
Why This Matters
For researchers screening against cell cycle regulatory phosphatases or viral RNA targets, this negative data prevents futile procurement and redirects resources toward analogs with demonstrated activity in these pathways.
- [1] PubChem BioAssay Database, AID 1259370 and AID 1259389, compound CID 22516139. National Center for Biotechnology Information. View Source
- [2] Oh S, Kwon DY, Choi I, Kim YM, Lee JY, Ryu J, et al. Discovery of 4H-chromeno[2,3-d]pyrimidin-4-one derivatives as senescence inducers and their senescence-associated antiproliferative activities on cancer cells using advanced phenotypic assay. Eur J Med Chem. 2021;213:113052. View Source
